molecular formula C9H10N2O2S B13317550 3-Cyano-N,5-dimethylbenzene-1-sulfonamide

3-Cyano-N,5-dimethylbenzene-1-sulfonamide

Cat. No.: B13317550
M. Wt: 210.26 g/mol
InChI Key: ZLQHHPBAYNDXFF-UHFFFAOYSA-N
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Description

Historical Trajectories and Modern Relevance of Sulfonamide Derivatives in Chemical Science

The journey of sulfonamide derivatives began with the discovery of their antimicrobial properties. ajchem-b.comopenaccesspub.org Initially developed as antibacterial agents, these compounds, often referred to as sulfa drugs, were among the first effective treatments for bacterial infections before the widespread use of penicillin. ajchem-b.com The historical breakthrough is often associated with Gerhard Domagk's work on Prontosil in the 1930s, which was found to metabolize into the active antibacterial agent sulfanilamide (B372717) in the body. openaccesspub.orgslideshare.net This discovery opened the door to the synthesis and investigation of a multitude of sulfonamide derivatives.

Over the decades, the relevance of sulfonamides has expanded far beyond their initial antibacterial applications. ekb.egajchem-b.com They have become indispensable scaffolds in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic uses. ajchem-b.comwisdomlib.org Modern sulfonamide-containing drugs are utilized as diuretics, antidiabetic agents, anti-inflammatory drugs, and even as anticancer and antiviral therapies. ajchem-b.comekb.eg This enduring importance is a testament to the versatility of the sulfonamide functional group in interacting with various biological targets. ajchem-b.com Beyond medicine, sulfonamides are also valuable in synthetic chemistry as building blocks for more complex molecules. ajchem-b.com

Table 1: Milestones in Sulfonamide Research

Year Discovery/Development Significance
1930s Discovery of Prontosil's antibacterial activity. openaccesspub.orgslideshare.net Marked the beginning of the era of sulfa drugs and effective antibacterial chemotherapy. ajchem-b.com
1940s Development of various antibacterial sulfonamides like sulfapyridine (B1682706) and sulfacetamide. openaccesspub.org Expanded the arsenal (B13267) of treatments for bacterial infections. openaccesspub.org
1950s Introduction of tolbutamide, a sulfonylurea derivative, for diabetes treatment. openaccesspub.org Demonstrated the therapeutic potential of sulfonamides beyond antimicrobial applications. openaccesspub.org

Structural Classification and Nomenclature Conventions for Benzenesulfonamide (B165840) Compounds

Benzenesulfonamides are a subclass of arylsulfonamides where the aryl group is a benzene (B151609) ring. ontosight.ai The general structure consists of a benzene ring attached to a sulfonamide group (-SO₂NH₂). nih.govchemspider.com These compounds can be classified based on the substitution patterns on both the benzene ring and the nitrogen atom of the sulfonamide.

The nomenclature of benzenesulfonamides follows IUPAC (International Union of Pure and Applied Chemistry) guidelines. The parent name is "benzenesulfonamide". chemspider.com Substituents on the benzene ring are indicated by their position and name preceding the parent name. For instance, a methyl group at the para position would be named 4-methylbenzenesulfonamide. nist.gov When the nitrogen atom of the sulfonamide is substituted, the substituent is designated with an "N-" prefix. For example, if a methyl group is attached to the nitrogen, the compound is named N-methylbenzenesulfonamide.

In the case of 3-Cyano-N,5-dimethylbenzene-1-sulfonamide, the name indicates a benzene ring with a cyano group at position 3 and a methyl group at position 5. The "-1-sulfonamide" specifies the attachment point of the sulfonamide group. The "N-methyl" indicates that one of the hydrogen atoms on the sulfonamide nitrogen has been replaced by a methyl group. Therefore, the structure can be precisely determined from its systematic name.

Table 2: Nomenclature Examples for Benzenesulfonamide Derivatives

Compound Name Substituents on Benzene Ring Substituents on Sulfonamide Nitrogen
Benzenesulfonamide nih.gov None None
4-Methylbenzenesulfonamide nist.gov 4-methyl None
N-Methylbenzenesulfonamide None N-methyl

Overview of Research Domains Pertaining to Cyano- and N-Alkylated Arylsulfonamides

The introduction of cyano (-C≡N) and N-alkyl groups to the arylsulfonamide scaffold significantly influences the compound's physicochemical properties and biological activities, making them subjects of considerable research interest.

Cyano-Substituted Arylsulfonamides: The cyano group is a strong electron-withdrawing group, which can alter the electronic distribution within the molecule. This can affect properties such as acidity, reactivity, and the ability to form intermolecular interactions like hydrogen bonds. Research into cyano-substituted arylsulfonamides often explores their potential as enzyme inhibitors. The cyano group's ability to participate in various chemical reactions also makes these compounds valuable intermediates in the synthesis of more complex molecules. researchgate.netnih.gov For example, the synthesis of N-cyano-N-arylbenzenesulfonamides has been reported as a step towards creating novel heterocyclic compounds. researchgate.net

N-Alkylated Arylsulfonamides: The alkylation of the sulfonamide nitrogen atom removes a potential hydrogen bond donor, which can significantly impact a molecule's interaction with biological targets and its solubility. Research in this area often focuses on how N-alkylation modulates the pharmacological activity of sulfonamide-based drugs. For instance, N-alkylation can influence the potency and selectivity of enzyme inhibitors. Efficient catalytic methods for the N-alkylation of sulfonamides using alcohols have been developed, highlighting the synthetic importance of this modification. acs.org The synthesis of N-alkyl sulfonamides derived from various scaffolds is an active area of research in medicinal chemistry, with studies evaluating their biological activities against various cell lines. rsc.org

The compound this compound incorporates both a cyano group and N-alkylation (specifically, N-methylation), placing it at the intersection of these two important research domains. The combination of these functional groups suggests that it could possess unique chemical and biological properties worthy of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

3-cyano-N,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-7-3-8(6-10)5-9(4-7)14(12,13)11-2/h3-5,11H,1-2H3

InChI Key

ZLQHHPBAYNDXFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC)C#N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Pathway Elucidation for 3 Cyano N,5 Dimethylbenzene 1 Sulfonamide and Analogs

Precursor Synthesis and Regioselective Functionalization of Benzene (B151609) Scaffolds

The foundation of synthesizing 3-Cyano-N,5-dimethylbenzene-1-sulfonamide lies in the careful construction of a correctly substituted benzene ring. This process requires precise control over the placement of methyl, sulfonyl, and cyano groups, a challenge addressed through regioselective functionalization techniques. These methods often employ directing groups or exploit the inherent electronic properties of the benzene ring to guide the substitution to the desired positions. nih.gov

Strategies for Introducing Methyl Substituents onto the Benzene Ring

The introduction of methyl groups onto a benzene ring is a fundamental step in the synthesis of the target molecule. The Friedel-Crafts alkylation is a classic and widely used method for this purpose. In this reaction, an alkyl halide, such as methyl chloride, reacts with the benzene ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). msu.edu The methyl group is an activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to further electrophilic substitution. msu.edu This activating nature directs subsequent incoming substituents to the ortho and para positions relative to the methyl group. chemguide.co.uk

For the synthesis of a 3,5-dimethylated benzene precursor, a different strategy is often required to overcome the ortho, para-directing effect of the first methyl group. One approach involves starting with a substrate that already has meta-directing groups, performing the methylation, and then converting those directing groups to the desired functionalities. Another strategy might involve nucleophilic aromatic substitution or other advanced methodologies that allow for non-classical substitution patterns.

Approaches to Sulfonyl Chloride Formation and Subsequent Amination

The formation of the sulfonamide group is a critical transformation. This is typically a two-step process involving the creation of a sulfonyl chloride intermediate, followed by its reaction with an amine.

Sulfonyl Chloride Formation:

A common method for introducing a sulfonyl chloride group onto a benzene ring is through chlorosulfonation, reacting the aromatic compound with chlorosulfonic acid (ClSO₃H). wikipedia.orgorgsyn.org This electrophilic aromatic substitution reaction directly installs the -SO₂Cl group. For substrates like m-xylene, this reaction can lead to the formation of 3,5-dimethylbenzenesulfonyl chloride. nih.govvwr.com Alternative methods for generating sulfonyl chlorides include the oxidation of thiols or their derivatives in the presence of a chlorine source. organic-chemistry.orgorganic-chemistry.org For instance, S-alkyl isothiourea salts can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS). organic-chemistry.org A one-pot synthesis has also been developed that converts aromatic carboxylic acids to sulfonyl chlorides, which can then be directly aminated. princeton.edu

Subsequent Amination:

Once the sulfonyl chloride is formed, it readily reacts with primary or secondary amines to yield the corresponding sulfonamide. This reaction, often referred to as the Hinsberg test, is a well-established method for distinguishing between primary, secondary, and tertiary amines. libretexts.org Primary amines react with benzenesulfonyl chloride to form a sulfonamide that is soluble in aqueous base, while secondary amines form an insoluble sulfonamide. libretexts.orgdoubtnut.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct. libretexts.orgcbijournal.com High yields of sulfonamides can be achieved by reacting benzenesulfonyl chloride with amines in aqueous media, even at high pH. cdnsciencepub.comresearchgate.net

Reagent 1Reagent 2ProductConditionsYield
BenzeneChlorosulfonic acidBenzenesulfonyl chloride--
Benzenesulfonyl chloridePrimary/Secondary AmineN-substituted benzenesulfonamide (B165840)Aqueous baseHigh
Aromatic Carboxylic AcidSO₂, Copper catalystAryl sulfonyl chloridePhotochemical-
Aryl sulfonyl chlorideAmineN-substituted arylsulfonamideOne-pot with previous stepNear quantitative
Thiol derivativeN-chlorosuccinimideSulfonyl chloride--

Stereoselective and Regioselective Cyanation Techniques

The introduction of the cyano (-CN) group onto the benzene ring is the final key step in the synthesis of this compound. Achieving the correct regiochemistry is paramount.

Transition-metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for aryl cyanation. chinesechemsoc.org The palladium-catalyzed cyanation of aryl halides (chlorides, bromides, or iodides) is a particularly powerful technique. rsc.orgnih.govrsc.org Various cyanide sources can be employed, including potassium cyanide, sodium cyanide, zinc cyanide, and less toxic alternatives like ethyl cyanoacetate (B8463686) and cyanuric acid. rsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. nih.gov

Nickel-catalyzed cyanation offers a cost-effective alternative to palladium and has shown broad substrate scope under mild conditions. mdpi.com Recent advancements have utilized photoredox catalysis in conjunction with nickel to enable cyanation at room temperature. chinesechemsoc.org

Direct C-H cyanation presents an attractive, more atom-economical approach by avoiding the pre-functionalization of the aromatic ring with a halide. scispace.com These methods often employ photoredox catalysis with an acridinium (B8443388) photooxidant and a cyanide source like trimethylsilyl (B98337) cyanide. scispace.com Regioselectivity in direct C-H cyanation can be challenging but can often be controlled by the electronic and steric properties of the existing substituents on the benzene ring. scispace.comnih.gov

Catalyst SystemCyanide SourceSubstrateKey Features
Palladium(II) acetate/ligandPotassium ferrocyanideAryl halidesMicrowave-assisted, good yields. rsc.org
Nickel chloride/ligandCyanogen (B1215507) bromideAryl halidesOperationally simple, broad scope. mdpi.com
Palladium/CCyanuric acid/formamideAryl halidesNon-toxic, economic reagent. rsc.org
Acridinium photoredox catalystTrimethylsilyl cyanideArenesDirect C-H functionalization, mild conditions. scispace.com

Targeted Synthesis of N-Substituted Arylsulfonamides

The synthesis of analogs of this compound often involves modification of the nitrogen atom of the sulfonamide group. This allows for the exploration of structure-activity relationships and the generation of libraries of diverse compounds.

N-Alkylation Reactions and Methylation Protocols

N-alkylation of sulfonamides introduces an alkyl group onto the nitrogen atom. Traditional methods often involve the use of alkyl halides in the presence of a base. dnu.dp.ua However, more modern and sustainable approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" strategy. organic-chemistry.orgacs.org This method, often catalyzed by manganese or ruthenium complexes, generates water as the only byproduct, making it an environmentally friendly process. organic-chemistry.orgorganic-chemistry.org For the specific case of methylation, reagents like methyl iodide or dimethyl sulfate (B86663) can be used, or greener alternatives like methanol (B129727) in the presence of a suitable catalyst. organic-chemistry.org

CatalystAlkylating AgentSubstrateKey Features
Mn(I) PNP pincer precatalystAlcoholsAryl and alkyl sulfonamidesBorrowing hydrogen approach, high atom economy. organic-chemistry.orgacs.org
FeCl₃·6H₂O/glycerolSecondary alcoholsArylsulfonamide derivativesSustainable, good yields. researchgate.net
[Ru(p-cymene)Cl₂]₂/phosphine (B1218219) ligandPrimary and secondary aminesPrimary sulfonamidesN-heterocyclization and alkylation. organic-chemistry.org
Lewis acids (FeCl₃, ZnCl₂)1,2-dibromo-2-phenylethaneAryl- and alkylsulfonamidesSynthesis of vicinal halo amines. dnu.dp.ua

Multicomponent Reaction Strategies for Diverse Arylsulfonamide Library Generation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. mdpi.comresearchgate.net Isocyanide-based MCRs, in particular, have been employed for the synthesis of bifunctional sulfonamide-amide compounds. rsc.org For example, the reaction of a zwitterion generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide with a sulfonamide can produce complex ketenimine sulfonamide derivatives. rsc.org Such strategies are invaluable for the rapid generation of libraries of structurally diverse arylsulfonamides for applications in drug discovery and materials science. researchgate.netresearchgate.net

Innovative Catalytic Approaches in Sulfonamide Synthesis

Modern organic synthesis has witnessed a paradigm shift towards catalytic methods that offer enhanced efficiency, selectivity, and functional group tolerance. The construction of the sulfonamide linkage in molecules like this compound has significantly benefited from these advancements, particularly through metal-catalyzed cross-coupling reactions and photocatalytic strategies.

Metal-Catalyzed Cross-Coupling for Arylsulfonamide Construction

Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds, providing direct and versatile routes to arylsulfonamides. These methods often circumvent the limitations of traditional approaches, which typically involve the reaction of a sulfonyl chloride with an amine and can be hampered by the availability and stability of the sulfonyl chloride precursors. nih.gov

Palladium, copper, and nickel are the most prominent metals employed in these transformations, each offering unique advantages in terms of reactivity and substrate scope.

Palladium-catalyzed approaches have been extensively developed for the synthesis of arylsulfonamides. A general method involves the coupling of primary sulfonamides with aryl nonaflates, utilizing a biaryl phosphine ligand such as t-BuXPhos. organic-chemistry.org This methodology is tolerant of a wide array of functional groups, including cyano, nitro, and ester functionalities, which is particularly relevant for the synthesis of complex molecules like this compound. organic-chemistry.org Another innovative palladium-catalyzed route involves the sulfination of aryl iodides using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by a one-pot transformation with an amine and sodium hypochlorite (B82951) to yield the desired sulfonamide. organic-chemistry.orgox.ac.uk Furthermore, palladium-catalyzed chlorosulfonylation of arylboronic acids provides a convergent route to arylsulfonyl chlorides, which can be derivatized in situ to form sulfonamides. nih.govmit.edu This method is advantageous as it allows for the installation of both the aryl and amine components in a single operation from readily available starting materials. nih.gov

Copper-catalyzed N-arylation of sulfonamides represents a cost-effective and efficient alternative to palladium-based systems. thieme-connect.com These reactions can be performed with aryl halides (bromides and iodides) and boronic acids as the aryl source. thieme-connect.comnih.govresearchgate.net Ligand-free, copper-catalyzed N-arylation of sulfonamides with arylboronic acids in water under aerobic conditions has been reported, highlighting the development of environmentally benign protocols. thieme-connect.com The use of copper catalysts in conjunction with specific ligands, such as oxalamides or 4-hydroxypicolinamides, has been shown to be effective for the coupling of a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. nih.gov

Nickel-catalyzed methods are also gaining traction for the synthesis of arylsulfonamides. Nickel's lower cost compared to palladium makes it an attractive option for large-scale synthesis. thieme-connect.com Visible-light-induced nickel catalysis has been developed for the N-arylation of sulfonamides, offering a mild and efficient pathway. researchgate.net Additionally, nickel(II)-catalyzed synthesis of sulfinates from arylboronic acids and DABSO provides a route to sulfonyl-containing compounds that can be further elaborated into sulfonamides. acs.org

The following table summarizes the key features of different metal-catalyzed cross-coupling reactions for arylsulfonamide synthesis.

Catalyst SystemAryl SourceAmine SourceKey Advantages
Palladium/Biaryl Phosphine LigandAryl NonaflatesPrimary SulfonamidesBroad functional group tolerance. organic-chemistry.org
Palladium/DABSOAryl IodidesVarious AminesOne-pot procedure, avoids odorous thiols. organic-chemistry.org
PalladiumArylboronic AcidsIn situ generated sulfonyl chlorideConvergent synthesis. nih.gov
CopperAryl Halides/Boronic AcidsSulfonamidesCost-effective, can be performed in water. thieme-connect.comnih.gov
NickelAryl Halides/Boronic AcidsSulfonamidesLower cost, visible-light inducible methods. thieme-connect.comresearchgate.net

Photocatalytic Late-Stage Functionalization via Sulfonyl Radical Intermediates

Photocatalysis has emerged as a powerful strategy for the late-stage functionalization of complex molecules, enabling the introduction of functional groups under mild and selective conditions. In the context of sulfonamide synthesis, photocatalytic methods have been developed to generate sulfonyl radical intermediates from readily available sulfonamides, which can then participate in a variety of carbon-sulfur bond-forming reactions. This approach is particularly valuable for the diversification of existing sulfonamide-containing scaffolds.

A metal-free photocatalytic approach allows for the conversion of pharmaceutically relevant sulfonamides into pivotal sulfonyl radical intermediates. This strategy can be harnessed by combining the sulfonamide with an assortment of alkene fragments to achieve hydrosulfonylation. Mechanistic studies suggest that this transformation proceeds via an energy-transfer catalysis (EnT) pathway.

This method offers a complementary approach to traditional nucleophilic or electrophilic functionalization of sulfonamides by accessing neutral sulfonyl radical intermediates, thereby unlocking underexplored reactivity. The process typically involves the use of an organic photocatalyst, such as 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN), which, upon irradiation with visible light, can facilitate the generation of the sulfonyl radical.

The following table provides a conceptual overview of a photocatalytic late-stage functionalization reaction.

Reactant 1Reactant 2PhotocatalystLight SourceProduct Type
Sulfonamide DerivativeAlkeneOrganic Dye (e.g., 4CzBN)Blue LEDsFunctionalized Sulfone

Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new ones. For the synthesis of this compound and its analogs, mechanistic studies have focused on elucidating the kinetics, thermodynamics, and the nature of intermediates and transition states involved in the key bond-forming steps.

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The kinetics of sulfonamide synthesis, particularly through the reaction of sulfonyl chlorides with amines, have been investigated to understand the factors influencing the reaction rate. For the solvolysis of a series of benzenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2-type) mechanism is generally favored. Kinetic studies, often employing conductimetric methods, have measured first-order rate constants for these reactions.

The thermodynamic aspects of sulfonamides are also crucial for understanding their stability, solubility, and partitioning behavior. The sublimation process of sulfonamides has been studied by measuring the temperature dependence of their vapor pressure. Correlations have been found between sublimation Gibbs energies and melting points, as well as between sublimation enthalpies and fusion enthalpies, which can allow for the prediction of these thermodynamic parameters from simpler thermo-physical experiments. nih.gov The solubility and solvation of sulfonamides in various solvents, modeling different biological environments, have also been investigated to determine the corresponding thermodynamic functions. ox.ac.uknih.gov

The following table presents a conceptual summary of kinetic and thermodynamic parameters relevant to sulfonamide synthesis.

ParameterSignificance in SynthesisMethod of Determination
Rate Constant (k)Determines the speed of the reaction.Spectroscopic or conductimetric monitoring.
Activation Energy (Ea)Energy barrier that must be overcome for the reaction to occur.Arrhenius plot (ln(k) vs. 1/T).
Enthalpy of Activation (ΔH‡)Heat change in forming the transition state.Derived from the temperature dependence of the rate constant.
Entropy of Activation (ΔS‡)Change in disorder in forming the transition state.Derived from the temperature dependence of the rate constant.
Gibbs Free Energy of Sublimation (ΔGsub)Energy required for a substance to transition from solid to gas.Vapor pressure measurements. nih.gov
Enthalpy of Fusion (ΔHfus)Heat absorbed during melting.Differential Scanning Calorimetry (DSC). nih.gov

Elucidation of Intermediates and Transition States

Kinetic solvent isotope effect (KSIE) studies have been employed to probe the nature of the transition state in the solvolysis of benzenesulfonyl chlorides. The variation of the KSIE with different substituents on the benzene ring provides information about the degree of bond-making and bond-breaking in the transition state. nih.gov For instance, a linear correlation between the KSIE and Hammett σ values suggests a systematic change in the transition state structure with the electronic nature of the substituent. nih.gov

Chemical Reactivity and Transformational Chemistry of 3 Cyano N,5 Dimethylbenzene 1 Sulfonamide

Reactivity Profiling of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NHR) is a cornerstone in medicinal chemistry and a versatile functional group in organic synthesis. wikipedia.orgnih.gov Its reactivity is characterized by the nature of the nitrogen and sulfur atoms and the attached organic residues.

Nucleophilic and Electrophilic Transformations at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in 3-Cyano-N,5-dimethylbenzene-1-sulfonamide can exhibit both nucleophilic and electrophilic character.

Nucleophilic Reactivity: The lone pair of electrons on the sulfonamide nitrogen allows it to act as a nucleophile. However, the strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces its basicity and nucleophilicity compared to amines. libretexts.org Despite this, the nitrogen can participate in reactions with strong electrophiles. For instance, alkylation of the sulfonamide nitrogen can occur, typically requiring strong bases to deprotonate the nitrogen first, thereby increasing its nucleophilicity. libretexts.org

Electrophilic Reactivity: The hydrogen atom on the sulfonamide nitrogen is acidic due to the electron-withdrawing sulfonyl group. This acidity allows for deprotonation by a base, forming a sulfonamidate anion. This anion can then participate in various reactions. The acidity of the N-H bond is a key factor in the biological activity of many sulfonamide-containing drugs. core.ac.uk

Recent advancements have demonstrated that primary sulfonamides can be converted into sulfonyl chlorides, which are potent electrophiles. This transformation allows for a wide range of subsequent nucleophilic substitution reactions, enabling the synthesis of diverse sulfonamide derivatives. nih.gov

A nickel-catalyzed cross-coupling amination with weak nitrogen nucleophiles, including sulfonamides, has been developed, showcasing the versatility of the sulfonamide nitrogen in bond formation. nih.gov Furthermore, photosensitized nickel catalysis has been effectively used for C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu

Radical Pathways Involving Sulfonyl Moieties

The sulfonyl group can participate in radical reactions, providing a pathway for the formation of new carbon-sulfur and carbon-carbon bonds. Sulfonyl radicals can be generated from sulfonamides and can undergo various transformations. acs.org

One common reaction is the elimination of a sulfonyl radical from an α-sulfonamidoyl radical, leading to the formation of an imine. nih.gov This process is a key step in radical cyclizations of ene sulfonamides. nih.gov The generation of sulfonyl radicals can be initiated by various methods, including photoredox catalysis, which offers a mild and efficient way to access these reactive intermediates. acs.orgrsc.org

Recent research has focused on the electrochemical generation of alkoxysulfonyl radicals from inorganic sulfites and alcohols. These radicals can then be trapped by alkenes to form sulfonate esters, demonstrating a novel and efficient route for the construction of sulfonyl compounds. nih.gov The study of sulfinyl radicals, another class of sulfur-centered radicals, has also gained attention, with sulfinyl sulfones being used as precursors for their generation. researchgate.net

Chemical Transformations of the Cyano Substituent

The cyano group (-C≡N), or nitrile, is a versatile functional group in organic synthesis due to its ability to be converted into a variety of other functional groups. youtube.comresearchgate.netresearchgate.net

Hydrolysis, Reduction, and Derivatization Reactions of Nitriles

Hydrolysis: The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgpressbooks.pubsavemyexams.com The reaction proceeds through an amide intermediate. lumenlearning.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. libretexts.orglumenlearning.com Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org

Condition Products
Acidic HydrolysisCarboxylic acid and ammonium (B1175870) salt savemyexams.comlibretexts.org
Basic HydrolysisCarboxylate salt and ammonia (B1221849) savemyexams.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub This transformation occurs via nucleophilic addition of hydride to the electrophilic carbon of the nitrile. libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can reduce nitriles to aldehydes. pressbooks.pub

Derivatization: The cyano group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub

Cycloaddition Reactions and Heterocycle Formation from the Cyano Group

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds. researchgate.net Nitriles can act as dienophiles or enophiles in Diels-Alder and ene reactions, respectively, although this is less common for unactivated nitriles. nih.govmit.edu

A significant application is the [3+2] cycloaddition of nitriles with azides to form tetrazoles, a class of heterocycles with important applications in medicinal chemistry. researchgate.net The cyano group can also be a precursor for the formation of other heterocycles, such as pyrimidines and 1,2,3-triazoles, through various reaction pathways. nih.gov

Electrophilic Cyanation Mechanisms

Electrophilic cyanation involves the introduction of a cyano group onto a nucleophilic substrate. rsc.org While the cyanide ion is a nucleophile, electrophilic cyanating reagents can be generated in situ. For example, trimethylsilyl (B98337) cyanide can be oxidized by bleach to produce an electrophilic cyanating agent that reacts with amines to form cyanamides. nih.gov

Other methods for electrophilic cyanation involve the use of cyanogen (B1215507) halides, such as cyanogen bromide, which can react with nucleophiles. nih.gov The regioselectivity of cyanation reactions can be indicative of the underlying mechanism. For instance, the exclusive formation of the Z-isomer in the chlorocyanation of alkynes suggests a syn-addition pathway, which is typical for an electrophilic mechanism. rsc.org

Aromatic Ring Reactivity and Directed Functionalization

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its three substituents: the cyano group (-CN), the N,5-dimethylbenzenesulfonamide group (-SO₂NHCH₃ at position 1 and a methyl group at position 5), and the additional methyl group at position 3. These substituents dictate the regioselectivity of electrophilic aromatic substitution reactions.

The directing effects of the substituents on an aromatic ring in electrophilic aromatic substitution (SEAr) reactions are paramount in predicting the outcome of further functionalization. In the case of this compound, the substituents present a competing scenario of directing effects.

The sulfonamide group (-SO₂NHCH₃) is a deactivating group and a meta-director. This is due to the strong electron-withdrawing nature of the sulfonyl group, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The cyano group (-CN) is also a strong deactivating group and a meta-director for similar reasons. Conversely, the two methyl groups (-CH₃) are activating groups and ortho-, para-directors, as they donate electron density to the ring through inductive effects and hyperconjugation.

The positions available for substitution on the benzene ring are at C2, C4, and C6. The directing effects of the existing substituents on these positions can be summarized as follows:

The -SO₂NHCH₃ group at C1 directs incoming electrophiles to the meta positions, which are C3 and C5. However, these positions are already substituted.

The -CN group at C3 directs incoming electrophiles to the meta positions, which are C1 and C5. These are also already substituted.

The -CH₃ group at C5 directs incoming electrophiles to the ortho positions (C4 and C6) and the para position (C1, which is substituted).

SubstituentPositionElectronic EffectDirecting Effect
-SO₂NHCH₃1DeactivatingMeta
-CN3DeactivatingMeta
-CH₃5ActivatingOrtho, Para

The benzene core of this compound is generally resistant to oxidation due to its aromatic stability. However, under strong oxidizing conditions, the aromatic ring can be cleaved. The presence of two electron-donating methyl groups can make the ring more susceptible to oxidation compared to unsubstituted benzene.

Oxidative degradation of the benzene ring typically requires harsh reagents such as potassium permanganate (B83412) (KMnO₄), ozone (O₃), or ruthenium tetroxide (RuO₄). The reaction with hot, concentrated KMnO₄ would likely lead to the cleavage of the aromatic ring and the formation of carboxylic acids. The methyl groups would be oxidized to carboxylic acid groups, and ultimately, the ring would be degraded to smaller fragments.

Selective oxidation of the methyl groups to carboxylic acids while preserving the aromatic ring is a more controlled transformation. This can sometimes be achieved using milder oxidizing agents or through specific catalytic processes. For instance, oxidation with chromic acid (H₂CrO₄) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid can convert the methyl groups to carboxylic acids. The sulfonamide and cyano groups are generally stable under these conditions.

It is important to note that the specific conditions for oxidative transformations would need to be carefully controlled to achieve the desired product and avoid complete degradation of the molecule.

Intramolecular Charge Transfer Phenomena in Arylsulfonamide Derivatives

Arylsulfonamide derivatives that contain both electron-donating and electron-accepting groups on the aromatic ring can exhibit intramolecular charge transfer (ICT) upon photoexcitation. In the case of this compound, the methyl groups act as electron donors, while the cyano and sulfonamide groups are electron acceptors. This donor-acceptor arrangement can lead to interesting photophysical and electrochemical properties.

In donor-acceptor systems, the absorption of light can promote an electron from a molecular orbital that is primarily located on the donor part of the molecule to an orbital that is largely on the acceptor part. This results in a charge-separated excited state. The photophysical properties of such molecules are often sensitive to the polarity of their environment.

Photophysical Characterization:

Absorption and Emission Spectra: The absorption spectra of donor-acceptor arylsulfonamides often show broad, structureless bands corresponding to the ICT transition. The emission spectra are typically characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This large shift is a hallmark of a significant change in geometry and electronic distribution in the excited state compared to the ground state.

Solvatochromism: The emission wavelength of these compounds can be highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the charge-separated excited state is stabilized, leading to a red shift (shift to longer wavelengths) in the emission spectrum.

Quantum Yield: The fluorescence quantum yield, which is a measure of the efficiency of the emission process, can also be influenced by the solvent polarity and the nature of the donor and acceptor groups.

Electrochemical Characterization:

Cyclic Voltammetry: This technique can be used to determine the oxidation and reduction potentials of the molecule. The oxidation potential is associated with the removal of an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the donor moiety. The reduction potential corresponds to the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is generally localized on the acceptor moiety.

HOMO-LUMO Gap: The difference between the oxidation and reduction potentials can provide an estimate of the electrochemical HOMO-LUMO gap. This energy gap is related to the energy of the ICT transition observed in the absorption spectrum.

PropertyDescriptionExpected Observation for this compound
Absorption Spectrum Wavelengths of light absorbed by the molecule.Broad absorption band corresponding to the intramolecular charge transfer.
Emission Spectrum Wavelengths of light emitted after excitation.Emission at a longer wavelength than absorption (large Stokes shift).
Solvatochromism Change in spectral properties with solvent polarity.Red-shift of the emission maximum in more polar solvents.
Cyclic Voltammetry Measurement of oxidation and reduction potentials.Reversible or quasi-reversible oxidation and reduction waves.

Structure Activity Relationship Sar and Rational Design of 3 Cyano N,5 Dimethylbenzene 1 Sulfonamide Derivatives

Conformational Analysis and Molecular Flexibility of Arylsulfonamide Scaffolds

The arylsulfonamide scaffold, which forms the core of 3-Cyano-N,5-dimethylbenzene-1-sulfonamide, possesses significant conformational flexibility that is crucial to its biological activity. This flexibility primarily arises from the rotation around the sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds. The geometry of the sulfonamide group and its orientation relative to the aryl ring can adopt various low-energy conformations, which dictates how the molecule presents its pharmacophoric features to a target receptor or enzyme.

Studies have shown that ligands rarely bind in their absolute lowest energy conformation. nih.gov Instead, they adopt a "bioactive conformation," which may be energetically less favorable in solution but is stabilized by interactions within the binding site. nih.gov The energetic cost of adopting this bioactive conformation, known as strain energy, is a key consideration. For flexible molecules like arylsulfonamides, this strain energy is generally low, but significant conformational rearrangements can be tolerated in some cases. nih.gov

The flexibility of the arylsulfonamide scaffold allows it to adapt to the specific topology of a binding pocket. mdpi.com For instance, in different protein environments, the dihedral angle between the plane of the aryl ring and the N-S-C plane can vary significantly. This adaptability is a key advantage in drug design, as the scaffold can be tailored to fit diverse targets. However, restricting this flexibility is also a common strategy to enhance binding affinity and selectivity by pre-organizing the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding. mdpi.com

Impact of Structural Modifications on Molecular Recognition and Binding

Strategic modifications to the this compound structure can profoundly impact its interaction with biological targets. The cyano group, the N-methyl group, and the ring-methyl group each contribute unique electronic and steric properties that are critical for molecular recognition.

The cyano (-C≡N) group is a potent electron-withdrawing group and a versatile hydrogen bond acceptor. Its linear geometry and electronic properties play a crucial role in molecular interactions. The strong dipole moment of the nitrile can engage in favorable electrostatic and dipole-dipole interactions within a binding pocket. nih.gov Furthermore, the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, forming critical contacts that anchor the ligand to its target. nih.gov

The orientation of the cyano group relative to the sulfonamide core is critical. Depending on its position on the benzene (B151609) ring, it can modulate the electronic density of the entire molecule, influencing the acidity of the sulfonamide N-H proton (if present) and the strength of other interactions. In some contexts, the cyano group can act as a covalent "warhead," reacting with nucleophilic residues like cysteine in a target protein to form a stable covalent bond, a strategy that has gained significant traction in drug development. nih.gov The electron-withdrawing nature of the cyano group can enhance the reactivity of adjacent functionalities, making such covalent interactions possible. nih.gov

Methyl groups, while simple, exert significant steric and electronic effects. nih.gov The N-methyl group on the sulfonamide nitrogen adds steric bulk, which can influence the preferred conformation around the S-N bond. This steric hindrance can restrict the rotational freedom of the sulfonamide group, potentially locking it into a more favorable bioactive conformation. mdpi.comresearchgate.net Furthermore, the size of the N-alkyl group can be a determining factor in reaction pathways and molecular recognition, with larger groups preventing certain interactions while promoting others. mdpi.comresearchgate.net

SubstituentPrimary EffectPotential Impact on Binding
3-Cyano Group Strong Electron-Withdrawing, H-Bond AcceptorForms key electrostatic/H-bond interactions; can modulate electronics of the scaffold.
N-Methyl Group Steric Bulk, Weak Electron-DonatingRestricts S-N bond rotation, influencing conformation; can provide hydrophobic contacts.
5-Methyl Group Steric Bulk, Weak Electron-DonatingFills hydrophobic pockets; influences aryl ring electronic density.

Computational Approaches to Structure-Activity Relationship Studies

Computational chemistry provides powerful tools for dissecting and predicting the SAR of molecules like this compound. Quantum chemical calculations and molecular dynamics simulations offer insights at the atomic level that are often inaccessible through experimental methods alone. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of a molecule with high accuracy. mdpi.comnih.gov These calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of molecular orbitals (e.g., HOMO and LUMO). mdpi.comcitedrive.com

For this compound, DFT calculations can predict the most stable conformation, the rotational barriers of the key bonds, and the partial atomic charges on each atom. researchgate.net This information is invaluable for understanding reactivity and non-covalent interactions. For example, the MEP map can visualize electron-rich and electron-poor regions of the molecule, highlighting likely sites for hydrogen bonding or electrostatic interactions. nih.gov These calculations are crucial for rationalizing the observed effects of the cyano and methyl substituents on the molecule's binding affinity. acs.org

Computational MethodInformation GainedApplication to SAR
Density Functional Theory (DFT) Electron distribution, molecular geometry, partial charges, bond energies.Predicts reactivity, identifies sites for H-bonding, rationalizes electronic effects of substituents. mdpi.com
Molecular Electrostatic Potential (MEP) Visualizes electrostatic landscape (positive/negative regions).Highlights key areas for electrostatic interactions with a biological target. nih.gov

While quantum calculations often focus on static, minimum-energy states, molecular dynamics (MD) simulations provide a dynamic view of a molecule and its interactions over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and binding processes. nih.gov

By placing this compound within a simulated biological environment (e.g., in water or complexed with a protein), MD can explore its conformational landscape and identify the most populated shapes. mdpi.com When simulating a ligand-protein complex, MD can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the free energy of binding. researchgate.netrsc.org These simulations are essential for understanding how the ligand and target adapt to each other and for predicting how structural modifications to the ligand will affect binding affinity and kinetics. mdpi.com

QSAR Modeling for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the rational design of derivatives of this compound, QSAR serves as a predictive tool to forecast the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of compounds with the highest potential for improved potency and selectivity.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, researchers can explore the vast chemical space of possible derivatives in silico, significantly reducing the time and resources required for experimental screening.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in guiding lead optimization. tandfonline.com These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules, correlating these fields with their observed biological activities. tandfonline.com The resulting models generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.

For a series of benzenesulfonamide (B165840) derivatives, a 3D-QSAR study would typically involve the following steps:

Data Set Preparation : A series of derivatives of this compound with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) would be compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Modeling and Alignment : The 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold, in this case, the benzenesulfonamide core. The accuracy of the alignment is crucial for the reliability of the model.

Calculation of Molecular Fields (Descriptors) : For CoMFA, steric and electrostatic fields are calculated around the aligned molecules. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. tandfonline.com

Model Generation and Statistical Validation : Statistical methods, such as Partial Least Squares (PLS) regression, are used to establish a correlation between the molecular fields (independent variables) and the biological activity (dependent variable). nih.govjapsonline.com The statistical significance and predictive ability of the model are assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A robust model will have high values for these parameters, indicating a strong correlation and predictive capacity.

The output of a 3D-QSAR study is often visualized as contour maps. For instance, a CoMFA steric contour map might show green contours in regions where bulky substituents are predicted to increase activity and yellow contours where they are likely to decrease it. Similarly, electrostatic maps use blue and red contours to indicate where positive or negative charges, respectively, are favorable for activity.

By interpreting these maps in the context of the this compound scaffold, medicinal chemists can make informed decisions about which derivatives to synthesize next. For example, if a green contour appears near the methyl groups on the benzene ring, it would suggest that replacing them with larger alkyl groups could enhance biological activity. Conversely, a red contour near the cyano group might indicate that an electron-withdrawing group with a partial negative charge at that position is beneficial.

The predictive power of QSAR models is exemplified in studies of various sulfonamide inhibitors. For instance, a 3D-QSAR study on a series of benzenesulfonamide derivatives as Hepatitis B Virus capsid assembly inhibitors yielded statistically significant models (CoMFA: q² = 0.625, r² = 0.998; CoMSIA: q² = 0.645, r² = 0.987) that could effectively predict the activity of new compounds. tandfonline.com Similarly, QSAR models have been successfully applied to optimize sulfonamides as carbonic anhydrase inhibitors and HIV-1 integrase inhibitors. tandfonline.comnih.gov

The following hypothetical data tables illustrate how QSAR models can be used to predict the activity of novel this compound derivatives and guide lead optimization.

Table 1: Training Set Data for a Hypothetical QSAR Model of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentExperimental pIC₅₀Predicted pIC₅₀Residual
1 -H-CH₃6.56.40.1
2 -F-CH₃6.86.9-0.1
3 -Cl-CH₃7.27.10.1
4 -H-C₂H₅6.76.60.1
5 -F-C₂H₅7.07.1-0.1
6 -Cl-C₂H₅7.47.5-0.1

Table 2: Predictive Power of the QSAR Model on a Test Set of Novel Derivatives

Compound IDR¹ SubstituentR² SubstituentExperimental pIC₅₀Predicted pIC₅₀
7 -Br-CH₃7.37.2
8 -H-CF₃6.26.1
9 -Cl-CF₃6.56.4

These tables demonstrate the core function of a QSAR model: to accurately predict the biological activity of compounds based on their structural features. The low residuals in the training set indicate a good fit of the model to the experimental data, while the accurate predictions for the test set validate its utility in guiding the design of new derivatives. Through the iterative process of QSAR modeling, synthesis, and biological testing, the lead compound, this compound, can be systematically optimized to yield derivatives with superior therapeutic potential.

Molecular Mechanisms of Biological Activity and Biochemical Interactions

Enzyme Inhibition and Modulation

The sulfonamide group is a key pharmacophore responsible for various types of enzyme inhibition. The biological activity of compounds like 3-Cyano-N,5-dimethylbenzene-1-sulfonamide can be understood through their potential to interact with enzyme active sites or allosteric sites.

Competitive Inhibition Mechanisms (e.g., Folic Acid Synthesis Inhibition)

A hallmark mechanism of action for the sulfonamide class is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. wikipedia.orgasm.orgontosight.ai Bacteria must synthesize their own folate, as they cannot uptake it from the environment. Folate is a precursor for the synthesis of nucleic acids (DNA and RNA), and its absence halts cellular division and growth. wikipedia.org

Sulfonamides act as competitive inhibitors because they are structurally analogous to the enzyme's natural substrate, para-aminobenzoic acid (PABA). ontosight.ai By binding to the active site of DHPS, they prevent PABA from being converted to dihydropteroate, thereby blocking the entire pathway and exerting a bacteriostatic effect. wikipedia.orgresearchgate.net While mammalian cells also require folate, they obtain it from their diet, making this pathway an effective and selective target for antibacterial agents. wikipedia.org

Allosteric and Orthosteric Mechanisms of Enzyme Antagonism

Beyond competitive inhibition, molecules containing cyano-aryl structures have been identified as modulators of other enzyme and receptor systems through both orthosteric (at the primary active site) and allosteric (at a secondary site) mechanisms. For instance, various compounds featuring a 3-cyano-phenyl ring have been developed as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.govnih.gov Allosteric modulators bind to a site distinct from the endogenous ligand binding site, inducing a conformational change in the protein that alters its activity. This mode of action can offer greater selectivity compared to orthosteric ligands. nih.gov

Additionally, the sulfonamide moiety is a well-established zinc-binding group, which is the basis for the potent inhibition of carbonic anhydrases (CAs). selleckchem.comnih.govnih.gov These metalloenzymes are crucial for pH regulation and other physiological processes. nih.gov Inhibition of tumor-associated isoforms like CA IX and XII is a recognized anticancer strategy. selleckchem.commdpi.com

Protein-Protein Interaction Disruption and Stabilization

More recently, aryl sulfonamides have been identified as "molecular glues," small molecules that induce or stabilize interactions between two proteins that would not normally associate. This mechanism is distinct from simple inhibition and represents a novel mode of therapeutic intervention.

Molecular Glue Mechanisms and Targeted Protein Degradation (e.g., RBM39 Recruitment to E3 Ligases)

A groundbreaking discovery revealed that certain anticancer aryl sulfonamides, such as Indisulam and E7820, function as molecular glues. nih.govbiorxiv.orgaacrjournals.org These molecules mediate the formation of a ternary complex between the splicing factor RNA-binding motif protein 39 (RBM39) and DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. nih.govbiorxiv.org

The sulfonamide molecule fits into a shallow pocket on the surface of DCAF15, creating a novel interface that is recognized by the RRM2 domain of RBM39. nih.govnih.gov This induced interaction leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome. nih.govnih.gov The degradation of RBM39, rather than simple inhibition, is the key cytotoxic event. biorxiv.orgaacrjournals.org This mechanism is highly specific; for example, mutations in the RRM2 domain of RBM39 can prevent its recruitment to DCAF15 and confer resistance to the drug's effects. nih.govaacrjournals.org The closely related protein RBM23 is also degraded via this mechanism, but the primary downstream effects are attributed to the loss of RBM39. nih.govuniprot.org

Table 1: Key Proteins in the Molecular Glue Mechanism of Aryl Sulfonamides
ProteinRoleInteraction DomainEffect of Interaction
DCAF15E3 Ubiquitin Ligase Substrate ReceptorShallow surface pocketBinds aryl sulfonamide, creating a new surface
RBM39Splicing Factor (Target Protein)RRM2 (RNA Recognition Motif 2)Recruited to the DCAF15-sulfonamide complex
CUL4-DDB1E3 Ubiquitin Ligase ComplexAssociates with DCAF15Polyubiquitinates the recruited RBM39
ProteasomeCellular Degradation MachineryN/ARecognizes and degrades polyubiquitinated RBM39

Induced Proximity and Protein Complex Modulation

The molecular glue mechanism is a prime example of chemically induced proximity. By bringing RBM39 close to the E3 ligase machinery, aryl sulfonamides modulate the composition and function of protein complexes within the cell. biorxiv.org This action neo-functionalizes the DCAF15 E3 ligase, effectively hijacking it to degrade a protein that is not its natural substrate. biorxiv.org

The stability of the resulting ternary complex (DCAF15-sulfonamide-RBM39) is critical for the efficiency of protein degradation. nih.gov Studies have shown that extensive protein-protein contacts between the ligase and the target protein compensate for what may be a relatively low-affinity interaction between the sulfonamide and DCAF15 alone. nih.gov This highlights a cooperative binding effect that is characteristic of molecular glues.

Modulation of Cellular Pathways

By directly interacting with enzymes and proteins, this compound and related compounds can modulate entire cellular pathways, leading to significant physiological outcomes.

The targeted degradation of the splicing factor RBM39 by aryl sulfonamides leads to widespread alterations in precursor messenger RNA (pre-mRNA) splicing. nih.govuniprot.org This results in significant downstream effects, including intron retention and exon skipping in thousands of genes. nih.govuniprot.org The resulting aberrant proteins or loss of protein function disrupts critical cellular pathways, contributing to the anticancer activity of these compounds. biorxiv.org Pathways particularly affected include those involved in the cell cycle, with evidence showing that RBM39 degradation can cause defects in mitotic kinesins, leading to a mitotic poison phenotype. biorxiv.org This ultimately results in cell death in sensitive cancer cell lines, particularly those of hematopoietic and lymphoid origin. nih.gov

Furthermore, the potential for sulfonamides to inhibit carbonic anhydrases (CAs) can also modulate cellular pathways. selleckchem.com Inhibition of tumor-associated CA isoforms, such as CA IX, can disrupt pH regulation in the tumor microenvironment, interfering with cancer cell metabolism and proliferation. nih.gov Some sulfonamides, including Indisulam, have been shown to inhibit CA activity and suppress the expression of cyclin E and the activation of CDK2, which are crucial for the G1-to-S phase transition in the cell cycle. selleckchem.commedchemexpress.comprobechem.com

Table 2: Cellular Pathways Modulated by Aryl Sulfonamides
MechanismPrimary TargetModulated PathwayCellular Outcome
Molecular Glue-Induced DegradationRBM39pre-mRNA SplicingAberrant splicing, mitotic defects, apoptosis
Enzyme InhibitionCarbonic Anhydrases (e.g., CA IX)Cell Cycle (G1/S Transition), pH RegulationInhibition of proliferation, disruption of tumor metabolism
Competitive Enzyme InhibitionDihydropteroate Synthase (DHPS)Bacterial Folic Acid SynthesisBacteriostasis (inhibition of bacterial growth)

Emerging Biological Activities and Novel Therapeutic Modalities

The potential for this compound to exert antioxidant effects through the activation of the Nrf2 pathway is an area without specific investigation. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. nih.govnih.gov Activation of Nrf2 leads to the expression of numerous antioxidant and cytoprotective genes. mdpi.com Although certain chemical structures are known to activate this pathway, no studies have been found that link this compound to Nrf2 activation or any other antioxidant mechanism.

The anti-inflammatory and immunomodulatory properties of this compound remain uncharacterized in the scientific literature. The benzenesulfonamide (B165840) scaffold is present in some anti-inflammatory drugs. ontosight.aimdpi.com However, the specific effects of this compound on inflammatory pathways, cytokine production, or immune cell function have not been the subject of published research. nih.govmdpi.com

Based on a comprehensive search of available data, there is a notable absence of research on the biological activities of this compound. The antiproliferative, AXL-inhibitory, antioxidant, and anti-inflammatory properties of this specific compound have not been elucidated. Therefore, the creation of a detailed, data-driven article as per the requested outline is not feasible at this time. Further experimental research is required to determine the molecular mechanisms and therapeutic potential of this compound.

Patent Landscape, Intellectual Property, and Future Research Horizons in 3 Cyano N,5 Dimethylbenzene 1 Sulfonamide Derivatives

Analysis of Global Patent Filings and Trends Pertaining to Cyano-Substituted Benzenesulfonamides

Key trends in this area include a focus on specific therapeutic targets. For instance, a significant portion of patent applications for covalent inhibitors target proteins such as Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and Kirsten rat sarcoma viral oncogene homolog (KRAS). nih.gov This suggests that research and development efforts for cyano-substituted benzenesulfonamides are likely concentrated on oncology and immunology.

Geographically, patent filings are dominated by major pharmaceutical markets, including the United States, Europe, and increasingly, China. The organizations filing these patents are diverse, ranging from large pharmaceutical corporations to academic institutions and smaller biotechnology companies. nih.gov This diverse ecosystem of innovators underscores the broad interest and perceived potential of this class of compounds.

Table 1: Representative Patent Filings for Sulfonamide Derivatives

Patent Number Assignee Title Key Therapeutic Area/Target
US9365529B2 Not specified in source Benzenesulfonamide (B165840) compounds, method for synthesizing same, and use thereof in medicine as well as in cosmetics Not specified in source
EP3243510A1 Not specified in source Sulfonamide pharmaceutical composition General pharmaceutical applications
Indian Patent 312805 EA Pharma Co., Ltd. Sulfonamide Derivative Inflammatory Bowel Disease (alpha4-integrin-inhibiting activity) gipresearch.com

This table is illustrative and not exhaustive. The patents listed are for broader sulfonamide derivatives and not exclusively for 3-Cyano-N,5-dimethylbenzene-1-sulfonamide.

Identification of Unexplored Research Avenues and Translational Opportunities

The versatile arylsulfonamide scaffold presents numerous opportunities for the discovery of novel therapeutics targeting a wide range of diseases. While the full potential of this compound derivatives is still being uncovered, several promising research avenues exist.

Targeting Novel Enzymes and Receptors: The inherent chemical properties of arylsulfonamides make them suitable for interacting with various biological targets. For example, novel arylsulfonamides have been designed as potent and selective inhibitors of ADAMTS7, an enzyme implicated in atherosclerosis, highlighting a potential application in cardiovascular disease. rsc.org Furthermore, the development of donepezil-arylsulfonamide hybrids has shown promise in Alzheimer's disease by simultaneously targeting acetylcholinesterase and preventing amyloid-β aggregation. mdpi.com

Oncology: The field of oncology remains a significant area for the application of novel sulfonamide derivatives. Research has demonstrated that new benzenesulfonamide analogues can inhibit the proliferation and metastasis of ovarian cancer cells. nih.gov Another study described a novel small-molecule arylsulfonamide that induces energetic stress in tumor cells, suppressing tumor growth and metastasis in breast and lung cancer models. oncotarget.com These findings suggest that derivatives of this compound could be explored for their potential as anticancer agents.

Central Nervous System (CNS) Disorders: The utility of sulfonamides is expanding beyond their traditional roles and into the treatment of CNS diseases. nih.gov The adaptable nature of the arylsulfonamide motif offers diverse opportunities for developing novel agents for various neurological conditions. nih.gov

Table 2: Potential Therapeutic Targets and Indications for Arylsulfonamide Derivatives

Therapeutic Area Potential Target(s) Example Indication(s)
Oncology Gankyrin, Wnt/β-catenin pathway Liver cancer, Ovarian cancer nih.govnih.gov
Neurodegenerative Diseases Acetylcholinesterase, Amyloid-β Alzheimer's Disease mdpi.com
Cardiovascular Disease ADAMTS7 Atherosclerosis rsc.org
Inflammatory Diseases alpha4-integrin Inflammatory Bowel Disease gipresearch.com

Challenges and Opportunities in the Development of Next-Generation Arylsulfonamide Compounds

The development of next-generation arylsulfonamide compounds is not without its challenges. However, these challenges are often accompanied by significant opportunities for innovation.

Synthesis and Manufacturing: One of the primary challenges in developing arylsulfonamides lies in their synthesis. Traditional methods for preparing the key arylsulfonyl chloride intermediates often involve harsh acidic conditions or hazardous reagents, which can limit the scope of accessible molecules and pose environmental concerns. nih.govthieme-connect.com However, recent advances in palladium-catalyzed chlorosulfonylation and other modern synthetic methods offer milder and more versatile routes to these important building blocks, enabling the creation of more complex and diverse compound libraries. nih.govthieme-connect.de

Structural Modification and Drug Properties: A significant opportunity lies in the structural modification of the arylsulfonamide scaffold to enhance therapeutic properties. nih.gov By strategically altering substituents on the aromatic ring and the sulfonamide nitrogen, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic profile. For instance, structural modifications of an aryl sulfonate ester scaffold led to a significant increase in binding to the oncogenic protein gankyrin and demonstrated antiproliferative activity against liver cancer cell lines. nih.gov Prodrug strategies, where a labile promoiety is attached to the active drug, can also be employed to improve properties such as solubility and bioavailability. nih.gov

Overcoming Drug Resistance: In therapeutic areas such as oncology and infectious diseases, the emergence of drug resistance is a major challenge. The development of novel arylsulfonamides with different mechanisms of action or the ability to overcome known resistance pathways presents a critical opportunity. The versatility of the sulfonamide scaffold allows for the design of compounds that can potentially target multiple pathways or interact with their targets in a novel manner.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Cyano-N,5-dimethylbenzene-1-sulfonamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A sulfonyl chloride precursor (e.g., 3-cyano-5-methylbenzenesulfonyl chloride) reacts with methylamine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions include anhydrous solvents (e.g., dichloromethane) at 0–25°C for 4–12 hours .
  • Key Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1H^1H-NMR (δ 2.3 ppm for methyl groups, δ 7.5–8.0 ppm for aromatic protons) .

Q. Which analytical techniques are most effective for characterizing sulfonamide derivatives like this compound?

  • Primary Methods :

  • Spectroscopy : 13C^{13}C-NMR to identify cyano (δ ~115 ppm) and sulfonamide (δ ~125 ppm) groups.
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 225).
  • Chromatography : Reverse-phase HPLC (UV detection at 254 nm) to assess purity (>95%) .

Q. What are the common chemical reactions involving the sulfonamide and cyano groups in this compound?

  • Reactivity :

  • Sulfonamide : Participates in alkylation (e.g., with iodomethane/K2 _2CO3_3) or hydrolysis (under acidic conditions to yield sulfonic acids).
  • Cyano Group : Reduced to amines (NaBH4_4/NiCl2_2) or hydrolyzed to carboxylic acids (H2 _2SO4_4/H2 _2O) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase).
  • DFT Calculations : Gaussian software to optimize geometry and calculate electrostatic potential maps for reactivity insights .
    • Validation : Compare computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s physicochemical properties?

  • Experimental Design :

  • Substituent Screening : Replace the methyl group with ethyl, isopropyl, or halogens.
  • Property Analysis : LogP (octanol-water partitioning) for lipophilicity; pKa (potentiometric titration) for acidity/basicity.
    • Case Study : Electron-withdrawing groups (e.g., -NO2_2) increase sulfonamide acidity, enhancing solubility in polar solvents .

Q. How can researchers resolve contradictions in reaction yields reported for sulfonamide derivatives?

  • Troubleshooting Framework :

Variable Example Adjustment Impact
Solvent PolaritySwitch from DCM to THFAlters nucleophilicity/reaction kinetics
TemperatureReduce from 25°C to 0°CMinimizes side reactions
CatalystsAdd DMAP (4-dimethylaminopyridine)Accelerates sulfonamide formation
  • Validation : Use 1H^1H-NMR to track intermediate formation and GC-MS for byproduct analysis .

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